Increased Lipophilicity (XLogP3) Relative to the Unsubstituted Parent Compound
The target compound exhibits a computed XLogP3 of 2.8, derived from PubChem-substance data [1]. In contrast, the direct unsubstituted analog N‑(2‑(4‑phenyl‑1H‑pyrazol‑1‑yl)ethyl)benzenesulfonamide (CAS 2034551‑39‑6) has a computed XLogP3 of 2.3 . The +0.5 log-unit increase in lipophilicity is attributable to the 4‑methoxy and 3‑methyl ring substituents. This quantitative difference is expected to influence membrane permeability, plasma protein binding, and metabolic clearance, based on established medicinal chemistry correlations.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2034551-39-6): XLogP3 = 2.3 |
| Quantified Difference | +0.5 log units (higher lipophilicity for target compound) |
| Conditions | Computed by XLogP3 algorithm via PubChem/Chemsrc predicted data |
Why This Matters
A 0.5 log-unit difference in XLogP3 can translate to a 2–5‑fold difference in octanol/water partition coefficient, directly impacting the compound's absorption, distribution, and overall pharmacokinetic profile in preclinical studies.
- [1] Kuujia Product Page. 4-Methoxy-3-methyl-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide (CAS 2034505-17-2). Available at: https://www.kuujia.com/cas-2034505-17-2.html (accessed 7 May 2026). View Source
